molecular formula C16H13N2O+ B579660 (Naphthalen-2-ylamino)-oxo-phenylazanium CAS No. 16954-76-0

(Naphthalen-2-ylamino)-oxo-phenylazanium

Cat. No.: B579660
CAS No.: 16954-76-0
M. Wt: 249.293
InChI Key: BVICWDRZUXKLKJ-UHFFFAOYSA-N
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Description

(Naphthalen-2-ylamino)-oxo-phenylazanium is an organic compound with the molecular formula C16H12N2O. It is characterized by the presence of a naphthalene ring substituted with a phenyl group and an azoxy functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Naphthalen-2-ylamino)-oxo-phenylazanium typically involves the reaction of naphthalene derivatives with phenylhydrazine under specific conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently oxidized to form the azoxy compound. Common oxidizing agents used in this process include hydrogen peroxide and peracids .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

(Naphthalen-2-ylamino)-oxo-phenylazanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Naphthalen-2-ylamino)-oxo-phenylazanium has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Naphthalen-2-ylamino)-oxo-phenylazanium involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can participate in redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The phenyl and naphthalene rings provide structural stability and facilitate interactions with hydrophobic regions of target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylazo)naphthalene: Similar structure but with an azo group instead of an azoxy group.

    2-(Phenylhydrazono)naphthalene: Contains a hydrazone group instead of an azoxy group.

    2-(Phenylamino)naphthalene: Features an amino group in place of the azoxy group.

Uniqueness

(Naphthalen-2-ylamino)-oxo-phenylazanium is unique due to the presence of the azoxy functional group, which imparts distinct chemical reactivity and potential biological activity.

Properties

CAS No.

16954-76-0

Molecular Formula

C16H13N2O+

Molecular Weight

249.293

IUPAC Name

(naphthalen-2-ylamino)-oxo-phenylazanium

InChI

InChI=1S/C16H13N2O/c19-18(16-8-2-1-3-9-16)17-15-11-10-13-6-4-5-7-14(13)12-15/h1-12H,(H,17,19)/q+1

InChI Key

BVICWDRZUXKLKJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[N+](=O)NC2=CC3=CC=CC=C3C=C2

Synonyms

2-(Phenyl-ONN-azoxy)naphthalene

Origin of Product

United States

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